molecular formula C9H11ClN2OS B3077456 [2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride CAS No. 104864-11-1

[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride

Cat. No.: B3077456
CAS No.: 104864-11-1
M. Wt: 230.72 g/mol
InChI Key: GUWFUWJYOGCEDJ-UHFFFAOYSA-N
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Description

“[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride” is a chemical compound with the molecular formula C9H10N2OS.ClH . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2OS.ClH/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6,10H2;1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 230.72 . It is a solid at room temperature .

Scientific Research Applications

Pharmacological Characterization

A study by López-Tudanca et al. (2003) synthesized and pharmacologically tested N-(2-Benzoxazol-2-yl-ethyl)-guanidine hydrochloride, which showed high affinity for the 5-HT3 receptor and potently triggered the von Bezold-Jarisch reflex in rats. This compound acts as an in vivo 5-HT3 antagonist, inhibiting responses evoked by submaximal doses of 5-HT, suggesting its potential use in exploring 5-HT3 receptor-mediated biological processes (López-Tudanca et al., 2003).

Antihypertensive Agent Evaluation

Another study evaluated LY127210, a compound structurally similar to [2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride, for its antihypertensive properties in spontaneously hypertensive rats. The study found that LY127210 acts as a peripheral arterial vasodilator and may provide adequate control of blood pressure without the need for a beta-adrenoceptor antagonist to control reflex tachycardia, indicating its potential application in cardiovascular research (Ruffolo et al., 1985).

Investigation of Antinociceptive Activities

Kaplancıklı et al. (2009) explored the antinociceptive activities of pyrazoline derivatives, including those with a benzoxazole moiety. The study indicated that these compounds exhibit significant antinociceptive activities in hot plate and acetic acid-induced writhing tests in mice, without impairing motor coordination. This suggests their potential for development into new analgesic agents (Kaplancıklı et al., 2009).

Cholesterol-Lowering Potential

A study on RPR 101821, a compound with a structural moiety related to benzoxazole, investigated its cholesterol-lowering effects. The study found that RPR 101821 inhibits squalene synthase and 7-dehydrocholesterol reductase, effectively reducing serum cholesterol levels in rodents and primates. This highlights its potential application in developing new treatments for hypercholesterolemia (Amin et al., 2004).

Safety and Hazards

The compound is classified as an Eye Irritant 2 and Skin Irritant 2 under the GHS classification . The safety information includes the precautionary statements P305 + P351 + P338 . The MSDS for this compound can be found here .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS.ClH/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWFUWJYOGCEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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